1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one
Description
1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one is a complex organic compound that features a piperazine ring, an imidazole ring, and a piperidine ring
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c29-22(27-13-11-26(12-14-27)16-19-5-2-1-3-6-19)9-8-20-7-4-10-28(17-20)23(30)21-15-24-18-25-21/h1-3,5-6,15,18,20H,4,7-14,16-17H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYXYJPUDQPNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CN2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one typically involves multi-step organic reactions. The process may include:
Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring can be formed through cyclization reactions.
Attachment of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction with an appropriate imidazole precursor.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or other cyclization methods.
Final Coupling: The final step involves coupling the three rings together using reagents such as coupling agents or catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Scale-Up of Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one: Similar structure with a methyl group instead of the imidazole ring.
1-(4-Benzylpiperazin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one: Similar structure with a different arrangement of the imidazole ring.
Uniqueness
1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one is unique due to its combination of three distinct ring systems, which may confer unique chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
